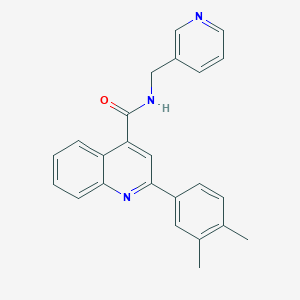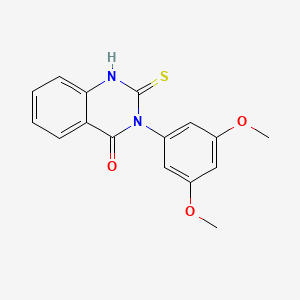![molecular formula C24H19ClO5 B4709107 7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B4709107.png)
7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE
Overview
Description
7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2-chlorophenylmethoxy group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE can be achieved through various synthetic routes. One common method involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the desired chromen-2-one derivative . The reaction typically proceeds under mild conditions, with the use of DMFDMA as a key reagent to facilitate the formation of the chromen-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of 7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in key biological processes, such as acetylcholinesterase (AchE), leading to altered neurotransmission.
Modulating Signaling Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Scavenging Free Radicals: Its antioxidant properties enable it to scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one: A structurally similar compound with a methoxy group at the 7-position.
4-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Another chromen-2-one derivative with similar substituents.
Uniqueness
7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIMETHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2-chlorophenylmethoxy and 3,4-dimethoxyphenyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO5/c1-27-21-10-8-15(12-23(21)28-2)19-11-16-7-9-18(13-22(16)30-24(19)26)29-14-17-5-3-4-6-20(17)25/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGKIFNUHDGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4709026.png)
![2,6-Ditert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B4709041.png)
![(2R*,6S*)-4-(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B4709042.png)

![(5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4709052.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4709055.png)
![4-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-YL]amino}phenol](/img/structure/B4709063.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4709069.png)
![(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B4709073.png)

![3-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4709085.png)
![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B4709093.png)
![ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4709114.png)
